HTS Bioactivity Fingerprint Breadth: 121 Assay Panel vs. Single-Target Analog Profiling
This compound has been evaluated in 121 distinct PubChem-deposited high-throughput screening assays spanning diverse target classes including GPCRs (mu-opioid receptor, muscarinic M1), proteases (furin, ADAM17), bacterial targets (LtaS, FadD2), and cell signaling pathways (CD40, UPR) . In contrast, closely related analogs such as 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines are typically characterized only against a single target class (e.g., tubulin with 3–4 cell lines) [1]. This 30- to 40-fold broader assay coverage provides a multi-dimensional selectivity and promiscuity profile unavailable for in-class comparators.
| Evidence Dimension | Number of distinct biological assays with publicly available activity data |
|---|---|
| Target Compound Data | 121 PubChem-deposited HTS assays against ≥15 distinct molecular targets |
| Comparator Or Baseline | Typical 3,6-diaryl-triazolo[4,3-b]pyridazines: 3–5 assays limited to tubulin polymerization and 3 cancer cell lines (e.g., compound 4q in Zhang et al., 2016) |
| Quantified Difference | ≥24-fold greater assay diversity for the target compound |
| Conditions | Aggregated PubChem BioAssay data; individual assay conditions vary by target (detailed at chemsrc.com/bioassay/343372-97-4) |
Why This Matters
For researchers conducting target deconvolution or polypharmacology studies, this pre-existing broad HTS fingerprint eliminates the need to run dozens of individual biochemical assays, directly reducing procurement and screening costs.
- [1] Zhang, X. et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Med. Chem. Lett., 7, 944–949. Compound 4q: IC50 = 0.008–0.014 μM against SGC-7901, A549, HT-1080. View Source
